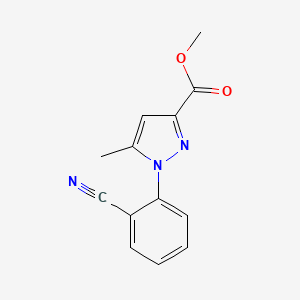

methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate

説明

Methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by:

- A pyrazole core substituted with a methyl group at position 5 and a carboxylate ester at position 2.

- A 2-cyanophenyl group attached to the nitrogen at position 1 of the pyrazole ring.

This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogues like methyl 1-[(2,4-dichlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate (prepared via K₂CO₃-mediated alkylation in DMF) .

特性

IUPAC Name |

methyl 1-(2-cyanophenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-9-7-11(13(17)18-2)15-16(9)12-6-4-3-5-10(12)8-14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOXIVIAXSBXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of Precursors: Diazadiene Derivatives and α-Keto Acids

The synthesis begins with the preparation of 1,2-diaza-1,3-dienes, which serve as pivotal intermediates. These are typically derived from phenylhydrazine reacting with α,β-unsaturated carbonyl compounds, such as ethyl 2-chloroacetoacetate, under conditions that favor diazene formation. An example involves the reaction of phenylhydrazine with ethyl 2-chloroacetoacetate, yielding ethyl-3-(phenyl diazenyl)but-2-enoate derivatives, which are characterized by NMR and HRMS techniques.

Simultaneously, α-keto acids, such as 2-cyanophenylglyoxylic acid, are synthesized through oxidation of methyl aryl ketones using selenium dioxide (SeO2) in pyridine, following established oxidation protocols. These α-keto acids are crucial for the subsequent cyclization step, providing the carbonyl component necessary for pyrazole ring formation.

Cyclization via Silver-Catalyzed Decarboxylative Cyclization

The core of the preparation involves a silver-catalyzed decarboxylative cyclization, which efficiently constructs the pyrazole ring from the diazene and α-keto acid precursors. This process has been optimized under specific conditions:

This method benefits from mild conditions, high yields (up to 86%), and environmentally friendly solvents. The reaction proceeds via oxidative decarboxylation of the α-keto acid, generating a reactive intermediate that undergoes cyclization with the diazene to form the substituted pyrazole.

Post-Cyclization Functionalization: Carboxylate Ester Formation

The resulting pyrazole intermediates, often bearing carboxylic acid groups, are esterified to produce methyl esters. This step involves methylation of the carboxylic acid using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, under mild heating conditions. Alternatively, direct esterification can be achieved through Fischer esterification using methanol and an acid catalyst.

Alternative Routes and Optimization Strategies

Research indicates that solvent choice significantly impacts yield and purity. For instance, switching from water to acetonitrile enhances the reaction efficiency, likely due to better solubility of intermediates. Catalyst variation studies show silver salts such as silver nitrate or silver acetate can substitute Ag2O with comparable efficacy, although Ag2O remains preferred for its cost-effectiveness and reactivity profile.

Furthermore, reaction parameters such as oxidant equivalents, temperature, and reaction time are optimized through Design of Experiments (DoE) approaches, ensuring maximum yield and reproducibility.

Data Summary and Reaction Scheme

The overall synthesis can be summarized as follows:

Phenylhydrazine + Ethyl 2-chloroacetoacetate → Ethyl-3-(phenyl diazenyl)but-2-enoate derivatives

α-Keto acid (e.g., 2-cyanophenylglyoxylic acid) synthesis via SeO2 oxidation

Decarboxylative cyclization:

Diazene + α-Keto acid + Ag2O + (NH4)2S2O8 → Methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Esterification:

Acid to methyl ester using methylating agents

Research Findings and Data Tables

The process optimization data from recent studies highlight the importance of solvent systems, catalyst loading, and oxidant choice. For example:

| Entry | Catalyst | Oxidant | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ag2O (10 mol%) | (NH4)2S2O8 (3 equiv.) | THF:H2O | 40 | Less optimal |

| 2 | Ag2O (10 mol%) | (NH4)2S2O8 (3 equiv.) | CH3CN:H2O | 86 | Optimal |

| 3 | AgNO3 (10 mol%) | (NH4)2S2O8 (3 equiv.) | CH3CN:H2O | 73 | Good alternative |

化学反応の分析

Types of Reactions

Methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for ester substitution.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted esters or amides.

科学的研究の応用

Medicinal Chemistry

Methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit anticancer properties, suggesting that this compound may play a role in cancer treatment strategies.

- Anti-inflammatory Effects : Research indicates possible anti-inflammatory mechanisms, making it a candidate for developing new anti-inflammatory drugs.

- Antimicrobial Properties : The compound has been explored for its ability to inhibit microbial growth, which could lead to novel antimicrobial agents .

The biological activities of this compound are attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Binding : Its structure allows it to bind to certain receptors, potentially altering physiological responses.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro, supporting its use in anti-inflammatory therapies. |

| Study C | Antimicrobial Properties | Identified effective inhibition of bacterial growth, suggesting applications in developing new antibiotics. |

作用機序

The mechanism of action of methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Substituent Variations on the Aromatic Ring

The 2-cyanophenyl group distinguishes this compound from analogues with other substituents. Key comparisons include:

Impact of Substituents :

Carboxylate Ester Variations

The methyl ester at position 3 is critical for stability and bioavailability. Comparisons with other esters:

Ester Group Effects :

生物活性

Methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS No. 1272756-57-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with notable substitutions:

- Molecular Formula : C₁₃H₁₁N₃O₂

- Molecular Weight : 227.24 g/mol

- IUPAC Name : Methyl 1-(2-cyanophenyl)-5-methylpyrazole-3-carboxylate

The presence of the cyano group and the carboxylate ester significantly influences its chemical reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors. A common synthetic route includes:

- Reagents : 2-Cyanobenzaldehyde and methyl hydrazinecarboxylate.

- Conditions : The reaction is conducted in solvent (ethanol or methanol) at temperatures between 60°C and 80°C under acidic conditions to facilitate cyclization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli and Proteus mirabilis

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been investigated for its ability to induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy. The specific pathways involved include modulation of apoptotic markers and cell cycle arrest.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μg/mL. |

| Study 2 | Showed anticancer effects in vitro on breast cancer cell lines, with IC₅₀ values indicating effective cytotoxicity at concentrations as low as 10 μM. |

| Study 3 | Investigated structure-activity relationships (SAR) revealing that modifications on the pyrazole ring could enhance biological activity, particularly through electron-withdrawing groups. |

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The cyano and ester groups may engage in hydrogen bonding with active sites on target enzymes or receptors.

- Cell Membrane Disruption : The lipophilic nature of the compound aids in penetrating cell membranes, leading to cellular uptake and subsequent biological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 1-(2-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylate, and what experimental parameters are critical for yield optimization?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are prepared by reacting substituted phenols with halogenated pyrazole precursors in the presence of a base like K₂CO₃ . Knoevenagel condensation with ethyl cyanoacetate at controlled temperatures (e.g., 0°C) is another viable route to introduce functional groups . Key parameters include reaction time, temperature, and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- X-ray crystallography is definitive for resolving the 3D structure, as demonstrated for similar pyrazole derivatives in studies reporting bond angles, torsion angles, and crystal packing . NMR (¹H/¹³C) identifies substituent positions and electronic environments, while IR spectroscopy confirms functional groups like the nitrile (C≡N) and ester (C=O) .

Q. What safety protocols are recommended given the limited toxicological data for this compound?

- While specific toxicity data for this compound is unavailable, analogous pyrazole esters require precautions against inhalation, skin contact, and environmental release. Use personal protective equipment (PPE), fume hoods, and inert absorbents for spill containment . Dispose of waste via licensed facilities, as recommended for structurally related esters .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve the design of derivatives or reaction pathways?

- The ICReDD framework integrates quantum chemical reaction path searches with machine learning to predict optimal conditions (e.g., solvent, catalyst) for synthesizing pyrazole derivatives. This reduces trial-and-error experimentation and identifies energetically favorable intermediates . For example, transition-state modeling could optimize cyano-group positioning during condensation reactions.

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Discrepancies in bioactivity data (e.g., enzyme inhibition vs. inactivity) may arise from stereochemical variations or assay conditions. Dose-response studies and molecular docking simulations can validate target interactions. For instance, pyrazole intermediates like the title compound are key in synthesizing Lp-PLA2 inhibitors, requiring rigorous validation of binding affinities .

Q. How can researchers address gaps in physicochemical data (e.g., solubility, partition coefficients) for this compound?

- Experimental determination via HPLC-based solubility assays or shake-flask methods (for logP) is essential. If data is unavailable for the exact compound, use QSAR (Quantitative Structure-Activity Relationship) models to estimate properties based on substituent contributions (e.g., the electron-withdrawing cyano group’s impact on solubility) .

Q. What synthetic modifications enhance stability or bioavailability while retaining core pharmacological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。